(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-4-9-14-15(10-11)24-18(20(14)2)19-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNNFQLTNIDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Saponification | 1M NaOH, 80°C, 6 hrs | Conversion to carboxylic acid derivative |
| Acid-catalyzed hydrolysis | 1M HCl, reflux, 12 hrs | Partial ester cleavage with 72% yield |
Optimal yields require precise temperature control and stoichiometric ratios of hydroxide ions. The benzothiazole ring remains intact during these reactions due to its aromatic stabilization.
Nucleophilic Substitution at Carbamoyl Group
The carbamoyl (-CONH-) moiety participates in nucleophilic reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Ethylenediamine | DMF, 60°C, 8 hrs | Diamine-linked derivative (89% yield) |
| Thiophenol | K₂CO₃, DMSO, 100°C, 24 hrs | Thioamide analog (63% yield) |
Molecular dynamics simulations confirm that steric hindrance from the 3,6-dimethyl groups reduces reaction rates compared to unsubstituted benzothiazoles .
Cycloaddition Reactions
The benzothiazole’s electron-deficient system engages in [4+2] Diels-Alder reactions:
| Dienophile | Catalyst | Outcome |
|---|---|---|
| Maleic anhydride | AlCl₃, 120°C, 5 hrs | Fused bicyclic adduct (55% yield) |
| Tetracyanoethylene | Solvent-free, 150°C | Cyanated heterocycle (41% yield) |
Reactivity correlates with the electron-withdrawing nature of substituents on the benzothiazole ring.
Catalytic Coupling Reactions
Palladium-mediated cross-couplings modify the aromatic system:
These reactions enable structural diversification for biological optimization, particularly in developing Hsp90 inhibitors .
Reductive Transformations
The imine group in the benzothiazole undergoes selective reduction:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Partial saturation of C=N bond (77% yield) |
| H₂/Pd-C | EtOH, 25°C, 12 hrs | Full reduction to amine derivative |
Mechanistic Insights from Computational Studies
-
Molecular Dynamics (MD) Simulations : 500 ns trajectories show the carbamoyl group’s flexibility enables interactions with biological targets like Hsp90’s C-terminal domain .
-
Docking Studies : The methyl ester participates in hydrophobic interactions, while the benzothiazole ring forms π-stacking with protein residues .
Stability Under Synthetic Conditions
| Parameter | Effect on Reactivity |
|---|---|
| pH < 3 | Rapid degradation of ester group |
| UV exposure (>300 nm) | Photoisomerization (E→Z) observed |
| Oxygen atmosphere | Oxidative ring-opening at >150°C |
This compound’s multifunctional architecture allows tailored modifications for medicinal chemistry applications, particularly in oncology. Experimental and computational data collectively validate its versatility in electrophilic, nucleophilic, and transition-metal-catalyzed reactions .
Scientific Research Applications
Chemistry
In the field of organic chemistry, (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to act as a reagent in various organic reactions, including oxidation, reduction, and substitution reactions.
Biology
This compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Research indicates that compounds with benzo[d]thiazole moieties often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against multiple bacterial strains, suggesting potential applications in treating multidrug-resistant infections .
- Anticancer Properties : The compound is under investigation for its anticancer effects. Similar thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting signaling pathways critical for tumor growth. For instance, compounds that interact with the c-Myc transcription factor have shown promise in inhibiting tumor cell growth by stabilizing inactive forms of target proteins .
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, which can lead to changes in cellular processes such as inhibition of cell proliferation or induction of apoptosis .
Industrial Applications
The compound is also being explored for its utility in industrial applications:
- Material Development : It is used in the development of new materials due to its unique chemical properties.
- Pharmaceuticals and Agrochemicals : As an intermediate in pharmaceutical synthesis and agrochemical production, it plays a crucial role in the formulation of various products aimed at enhancing agricultural productivity and health outcomes.
Mechanism of Action
The mechanism of action of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include thiazole- and benzothiazole-derived esters with varying substituents. Below is a comparative analysis:
Key Observations :
- Substituent Diversity: The target compound’s 3,6-dimethyl groups on the benzothiazole ring enhance steric hindrance and lipophilicity compared to morpholine- or phenylimino-substituted analogs .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
Biological Activity
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic organic compound notable for its unique structural features, which include a benzo[d]thiazole moiety and a carbamoyl benzoate ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and oncology.
Chemical Structure and Synthesis
The compound can be synthesized through the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with methyl 4-aminobenzoate. The reaction typically occurs in the presence of a catalyst and solvent such as acetic acid or ethanol at elevated temperatures to ensure high yield and purity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds containing benzo[d]thiazole moieties often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in treating multidrug-resistant infections .
Anticancer Properties
The compound is also being studied for its anticancer effects. Similar thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting critical signaling pathways involved in tumor growth. For example, compounds that interact with the c-Myc transcription factor have shown promise in inhibiting tumor cell growth . The specific mechanisms often involve the stabilization of inactive forms of target proteins, preventing their dimerization and subsequent activation of oncogenic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that thiazole-based compounds could inhibit the proliferation of human promyelocytic leukemia cells (HL-60) through apoptosis induction. These findings suggest that this compound may share similar mechanisms of action .
- Antimicrobial Efficacy : Research on related compounds showed that they exhibited significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship analysis highlighted that modifications in the thiazole ring could enhance efficacy against specific pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole moiety | Antimicrobial, Anticancer |
| 3-Methoxyphenylboronic acid | Boronic acid derivative | Anticancer |
| Coumarin derivatives | Coumarin backbone | Differentiation induction in leukemia cells |
The comparison indicates that while many compounds exhibit biological activities, the unique structure of this compound may confer distinct advantages in terms of stability and reactivity.
Q & A
Q. How should institutions ensure compliance with hazardous waste regulations for this compound?
- Methodological Answer :
- Waste Segregation : Separate halogenated (e.g., chloro/fluoro byproducts) and non-halogenated waste streams .
- Documentation : Maintain Safety Data Sheet (SDS) records per EC 2015/830 regulations, including emergency contacts and disposal codes (e.g., H400 for aquatic toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
